molecular formula C15H20FNO3S B5590676 {3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol

{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol

Cat. No. B5590676
M. Wt: 313.4 g/mol
InChI Key: WAJFCLBIDJCLER-UHFFFAOYSA-N
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Description

"{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol" is a compound of interest due to its unique structural features, including the sulfonyl group attached to a fluorophenyl moiety and a piperidinyl ring, which may contribute to distinctive chemical and physical properties. The presence of an allyl group suggests potential for further functionalization through various chemical reactions.

Synthesis AnalysisThe synthesis of sulfonyl-substituted piperidinyl methanols often involves condensation reactions, where a base like triethylamine facilitates the reaction between a halogenated sulfonyl chloride and a piperidinyl methanol precursor in an appropriate solvent like dichloromethane (Girish et al., 2008). Such methodologies might be adaptable for synthesizing "{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol."

Molecular Structure Analysis

The molecular structure of related compounds reveals a piperidine ring in a chair conformation, a common feature for stability and reactivity in cyclic amines. The sulfonyl group exhibits a tetrahedral geometry, indicative of its sp3 hybridization. X-ray crystallography confirms these structures, providing insight into the potential geometry and conformation of our compound of interest (Girish et al., 2008).

Chemical Reactions and Properties

Sulfonyl-substituted piperidinyl methanols can participate in various chemical reactions, including allylation, where allylic stannanes react with carbonyl compounds to form homoallylic alcohols (Cokley et al., 1997). This reactivity can be leveraged for further derivatization of "{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol," expanding its utility in synthetic chemistry.

Scientific Research Applications

Solvent-Mediated Allylation

Solvent-mediated allylation techniques offer insights into how methanol can facilitate the addition of allylic groups to carbonyl compounds, yielding homoallylic alcohols without the need for added catalysts. This process is significant for the formation of complex organic molecules, highlighting the role of solvents in modifying reaction rates and selectivities (Cokley et al., 1997).

Intramolecular Reactions with Sulphenate Esters

Research on intramolecular reactions involving sulphenate esters formed from the rearrangement of sulphoxides suggests mechanisms relevant to understanding the behavior of sulfonyl-functionalized piperidines. These studies provide a foundation for exploring nucleophilic displacements and isomerizations, which are crucial for the synthesis of various organic compounds (Abbott & Stirling, 1969).

Proton Exchange Membranes

The development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes illustrates the application of sulfonated compounds in fuel cell technology. These materials, featuring high proton conductivity and good thermal stability, underscore the potential of sulfonated organic molecules in renewable energy technologies (Kim, Robertson, & Guiver, 2008).

Synthesis and Structural Elucidation of Fluoropiperidines

Studies on the synthesis and structural elucidation of 1,2-disubstituted 3-fluoropiperidines detail the reactions between Selectfluor and piperideines, leading to the formation of fluorinated piperidines. This research highlights the importance of specific functional groups in achieving selective fluorination and allylation, relevant for designing compounds with desired pharmacological properties (Fischer et al., 2020).

Synthesis of Piperidinyl Sulfonyl Compounds

The synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol through condensation reactions showcases methodologies for attaching sulfonyl groups to piperidines. These techniques are vital for the creation of molecules with potential biological activity or as intermediates in pharmaceutical synthesis (Girish et al., 2008).

properties

IUPAC Name

[1-(2-fluorophenyl)sulfonyl-3-prop-2-enylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-2-8-15(12-18)9-5-10-17(11-15)21(19,20)14-7-4-3-6-13(14)16/h2-4,6-7,18H,1,5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJFCLBIDJCLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)S(=O)(=O)C2=CC=CC=C2F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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